1-Methyl-4-methoxy-piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
4-methoxy-1-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9-5-3-8(12-2,4-6-9)7(10)11/h3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVIRQHWYXIURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250024 | |
| Record name | 4-Methoxy-1-methyl-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-35-4 | |
| Record name | 4-Methoxy-1-methyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-methyl-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methyl-4-methoxy-piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a methyl and methoxy group, contributing to its unique biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has shown potential as a selective antagonist for adenosine receptors, which play a crucial role in numerous physiological processes.
Biological Activities
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations.
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and ovarian cancer cells.
- Neuroprotective Effects : The compound's interaction with adenosine receptors suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Table 2: Anticancer Activity
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent in clinical settings .
- Anticancer Research : In a study focusing on the antiproliferative effects of piperidine derivatives on cancer cells, this compound was highlighted for its ability to induce apoptosis in cancer cells through the modulation of cell cycle regulators . This finding supports its further investigation as a therapeutic agent in oncology.
Scientific Research Applications
Medicinal Chemistry
Antitubercular Agents
One of the primary applications of 1-Methyl-4-methoxy-piperidine-4-carboxylic acid is as a reactant in the synthesis of antitubercular agents. Research indicates that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) through the development of MenA inhibitors, which target the menaquinone biosynthesis pathway essential for bacterial survival. Studies have shown that these inhibitors achieve significant sterilization of Mtb in vivo, indicating their potential as effective treatments against tuberculosis .
Neurotransmitter Re-Uptake Inhibitors
Another significant application is in the development of novel piperidine derivatives that act as monoamine neurotransmitter re-uptake inhibitors. These compounds may offer therapeutic benefits for disorders such as depression and anxiety by enhancing the availability of neurotransmitters like serotonin and norepinephrine in the synaptic cleft . The pharmacological profile of these derivatives suggests they could be beneficial in treating psychiatric disorders.
Agricultural Applications
Insect Control
In agricultural science, this compound has been incorporated into formulations aimed at controlling agricultural pests. Specifically, it has been used to develop proinsecticides that act on key metabolic pathways in insects. For example, compounds derived from this acid have shown effectiveness against sucking pests by disrupting their fatty acid biosynthesis, thus leading to their death . The systemic properties of these compounds allow for effective plant protection against a range of arthropod pests.
Synthetic Intermediates
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals. For instance, it can be utilized in C-2 arylation reactions through directed transition metal-catalyzed sp³ C-H activation, facilitating the synthesis of diverse piperidine derivatives .
Case Study 1: Antitubercular Activity
A study focused on the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications to the this compound scaffold significantly enhanced its potency against Mtb. The most promising compounds demonstrated IC50 values ranging from 13 to 22 μM, showcasing their potential for further development .
Case Study 2: Insecticidal Properties
In another research effort, the incorporation of this compound into insecticide formulations resulted in compounds that exhibited both translaminar movement within plants and systemic activity against target pests. These findings suggest that such derivatives could lead to new classes of environmentally friendly insecticides with reduced toxicity to non-target organisms .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Substituent Impact on Solubility: The methoxy group in the target compound reduces solubility (Log S = -1.5) compared to its non-methoxy analog (Log S = -1.2 for 68947-43-3) due to increased lipophilicity .
- BBB Permeability: The 1-methyl analog (68947-43-3) shows high blood-brain barrier (BBB) penetration, while the hydrochloride salts (e.g., 919354-20-4) exhibit lower permeability due to ionic character .
- Synthetic Accessibility: Compounds with bulkier substituents (e.g., 1-isopropyl in 280771-97-3) require more complex synthetic routes, often involving multi-step protection/deprotection strategies .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C | 65–70 | 92% |
| Carboxylation | CO₂, LDA, THF, -78°C | 50–55 | 88% |
| Oxidation | KMnO₄, H₂SO₄, 40°C | 75–80 | 95% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Identify methoxy (δ 3.2–3.4 ppm) and piperidine protons (δ 1.5–2.8 ppm). Methyl groups appear as singlets near δ 1.2–1.4 ppm .
- ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm; methoxy carbon at δ 55–60 ppm.
- IR Spectroscopy : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and methoxy (C-O: 1100–1250 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion. High-resolution MS validates molecular formula (e.g., C₈H₁₃NO₃) .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to ensure >98% purity. Impurities (e.g., unreacted intermediates) can skew bioactivity results .
- Stereochemical Differences : Perform chiral HPLC or X-ray crystallography to confirm stereochemistry, as enantiomers may have opposing activities .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. ATP luminescence) and control for pH, serum content, and incubation time .
Q. Table 2: Common Data Contradictions and Solutions
Advanced: What strategies elucidate the mechanism of action in biochemical assays?
Methodological Answer:
- Target Identification :
- Binding Studies :
Basic: What are key solubility and stability considerations for this compound?
Methodological Answer:
- Solubility :
- Aqueous : Poor in neutral pH; enhance with DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
- Organic Solvents : Soluble in DMF, DMSO, and methanol; avoid chlorinated solvents due to potential degradation .
- Stability :
- pH Sensitivity : Stable at pH 4–6; hydrolyzes in strongly acidic/basic conditions. Store lyophilized at -20°C .
- Light Sensitivity : Degrades under UV light; use amber vials for storage .
Advanced: How can computational methods predict reactivity and interactions?
Methodological Answer:
- QSAR Modeling : Train models (e.g., Random Forest) on structural analogs to predict logP, pKa, and toxicity .
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., opioid receptors) based on piperidine derivatives like meperidine .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for reaction optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
